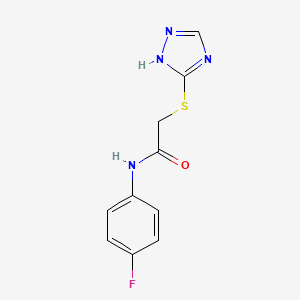

N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to various derivatives upon further reaction with different aromatic aldehydes or hydrazine hydrate in ethanol for cyclization (Panchal & Patel, 2011). Synthesis routes can vary significantly depending on the desired substitutions on the molecule, as demonstrated by the creation of derivatives with antimicrobial properties through the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with phenyl acetamide derivatives possessing a fluorine atom (Parikh & Joshi, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is often elucidated using spectroscopic methods like 1H NMR and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the types of functional groups present. For instance, the crystal structure of related compounds has been determined, showing the angles and bonds that stabilize the molecular structure (Qian et al., 2012).

Chemical Reactions and Properties

N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, modification of similar compounds by replacing certain groups has shown to alter their anticancer effects and toxicity, suggesting the importance of functional groups in determining chemical reactivity and biological activity (Wang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for practical applications. For instance, the crystal structure of a related compound was described, providing insights into its stability and interactions with other molecules in the solid state (Xiangjun Qian et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives, such as their reactivity with various reagents, ability to form hydrogen bonds, and electron-withdrawing or donating effects of substituents, play a significant role in their applications in scientific research. Studies have shown how modifications in the molecular structure can enhance or reduce certain chemical properties, influencing their potential use in various fields (Parikh & Joshi, 2014).

properties

IUPAC Name |

N-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTLGEHWVIVIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353497 |

Source

|

| Record name | STK499600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6058-02-2 |

Source

|

| Record name | STK499600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)

![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5671330.png)

![4-[(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)methyl]benzamide](/img/structure/B5671338.png)

![[2-(2,8-diazaspiro[4.5]dec-2-yl)-1-(3-methylphenyl)-2-oxoethyl]dimethylamine dihydrochloride](/img/structure/B5671354.png)

![N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5671364.png)

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5671373.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5671378.png)

![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5671382.png)

![1-(3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5671386.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5671408.png)

![3-{rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}propanoic acid hydrochloride](/img/structure/B5671415.png)